BET-BAY 002 S enantiomer
Description
Architecture and Function of the BET Protein Family (BRD2, BRD3, BRD4, BRDT)
The Bromodomain and Extra-Terminal (BET) family of proteins is a well-studied class of epigenetic readers. frontiersin.orgnih.gov In mammals, this family comprises four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. encyclopedia.pubnih.gov While BRD2, BRD3, and BRD4 are ubiquitously expressed, BRDT expression is primarily restricted to male germ cells. encyclopedia.pub
A defining feature of BET proteins is their conserved domain architecture. Each member possesses two tandem N-terminal bromodomains (BD1 and BD2) and a C-terminal extra-terminal (ET) domain. frontiersin.orgnih.gov The bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. nih.gov The ET domain mediates interactions with various other proteins, facilitating the recruitment of transcriptional regulators. nih.gov BRD4 and BRDT also contain a C-terminal motif (CTM) that is crucial for their interaction with the positive transcription elongation factor b (P-TEFb). frontiersin.orgencyclopedia.pub
Functionally, BET proteins are key regulators of gene transcription. frontiersin.orgnih.gov They act as scaffolds, linking chromatin to the transcriptional machinery. mdpi.com For instance, BRD4 is known to play a critical role in the release of paused RNA polymerase II, a key step in transcriptional elongation. nih.govfrontiersin.org The different members of the BET family can have both redundant and unique functions in cellular processes. frontiersin.org
Role of BET Bromodomains in Transcriptional Control and Cellular Processes
The bromodomains of BET proteins are central to their function in transcriptional control. By binding to acetylated histones, particularly at enhancers and promoters of active genes, BET proteins anchor transcriptional regulatory complexes to chromatin. mdpi.comaacrjournals.org This recruitment is a key mechanism for activating the expression of genes involved in a multitude of cellular processes, including cell cycle progression, proliferation, and differentiation. numberanalytics.comresearchgate.net
BRD4, the most extensively studied BET protein, has been shown to be a critical regulator of oncogenes such as MYC. onclive.comwikipedia.org It achieves this by binding to super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity genes. aacrjournals.org BRD2 and BRD3 also play important roles in transcription, and have been shown to facilitate the passage of RNA polymerase II through nucleosomes. nih.gov BRDT is essential for chromatin remodeling during spermatogenesis. encyclopedia.pub The collective actions of BET proteins are vital for maintaining normal cellular homeostasis. nih.gov
Contextualizing BET Inhibitors as Investigational Epigenetic Modulators
Given the critical role of BET proteins in gene regulation and their frequent dysregulation in disease, they have emerged as attractive therapeutic targets. nih.govmdpi.com BET inhibitors are small molecules designed to competitively bind to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. wikipedia.org This displacement from chromatin leads to the downregulation of BET target genes, including key oncogenes. aacrjournals.orgonclive.com
The development of BET inhibitors has provided powerful tools for studying the function of BET proteins and has opened up new avenues for therapeutic intervention, particularly in oncology. researchgate.netmdpi.com These compounds are considered investigational epigenetic modulators because they can alter gene expression patterns by targeting the epigenetic reader function of BET proteins. nih.govmdpi.com Pan-BET inhibitors, which target the bromodomains of all BET family members, have shown promise in preclinical models of various cancers. mdpi.comtandfonline.com
Significance of Enantiomeric Specificity in Modern Chemical Biology Research
Many small molecules, including drugs and research compounds, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.govmdpi.com In a biological system, which is itself chiral due to the presence of proteins and nucleic acids, enantiomers can exhibit significantly different pharmacological and toxicological properties. researchgate.netmusechem.com One enantiomer (the eutomer) may be responsible for the desired biological activity, while the other (the distomer) may be less active, inactive, or even cause adverse effects. mdpi.com
Therefore, the study of single enantiomers is of paramount importance in modern chemical biology and drug development. nih.govlifechemicals.com Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize the properties of individual enantiomers. nih.govmdpi.com The use of enantiomerically pure compounds allows for a more precise understanding of molecular interactions and biological effects, leading to the development of safer and more effective therapeutic agents and research tools. mdpi.com The enantiomeric purity of a compound like BET-BAY 002 S enantiomer ensures specificity in its binding and activity, making it a valuable tool for targeted research. myskinrecipes.com
This compound: A Specific Tool for Epigenetic Research
This compound is the S-enantiomer of the pan-BET inhibitor, BET-BAY 002. medchemexpress.commedchemexpress.com As a specific stereoisomer, it is utilized in medicinal chemistry and drug development research, particularly in the field of oncology. myskinrecipes.com Its primary function is to act as a potent and selective inhibitor of the BET family of proteins. myskinrecipes.com
By targeting BET proteins, this compound serves as a crucial tool to investigate the consequences of BET inhibition on cellular processes like tumor growth and proliferation. myskinrecipes.com Its use in preclinical studies helps in understanding the pathways that drive cancer progression. myskinrecipes.com The enantiomeric purity of this compound is critical for ensuring specific binding to the bromodomains of BET proteins, which allows for a more precise interpretation of experimental results. myskinrecipes.com
Below are the key chemical properties of this compound:
| Property | Value |
| Chemical Formula | C₂₂H₁₈ClN₅O |
| Molecular Weight | 403.86 g/mol |
| CAS Number | 2070009-49-1 |
This data is compiled from multiple sources. myskinrecipes.commedchemexpress.combiorbyt.com
Properties
Molecular Formula |
C22H18ClN5O |
|---|---|
Molecular Weight |
403.86 |
Origin of Product |
United States |
Discovery and Preclinical Development Landscape of Bet Bay 002 S Enantiomer
Historical Context of BET Inhibitor Discovery Programs
The journey to therapeutically targeting BET proteins began with the discovery of bromodomains themselves, protein modules of approximately 110 amino acids that recognize and bind to acetylated lysine (B10760008) residues on proteins, most notably histones. researchgate.netsci-hub.se This interaction is a key mechanism in transcriptional activation, making BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) powerful regulators of genes involved in cell growth, proliferation, and inflammation. researchgate.netacs.org
The therapeutic potential of inhibiting this interaction was first hinted at in the 1990s and further illuminated by a 2008 patent from Yoshitomi Pharmaceuticals (now Mitsubishi Tanabe Pharma), which described thienotriazolodiazepines with antitumor activity linked to their ability to disrupt the binding of bromodomain-containing proteins to acetylated histones. researchgate.netmedchemexpress.com However, the field was truly invigorated by two seminal papers in 2010. These studies described the first highly specific and potent small-molecule BET inhibitors, JQ1 and I-BET, demonstrating their profound anti-cancer and anti-inflammatory effects in preclinical models. medchemexpress.com
The discovery of JQ1, a thieno-triazolo-1,4-diazepine, was particularly instrumental. It was shown to be a potent, cell-permeable inhibitor that competitively binds to the acetyl-lysine recognition pockets of all BET family members, earning it the classification of a pan-BET inhibitor. acs.org Critically, these early studies established that inhibiting BET proteins could lead to the downregulation of key oncogenes like MYC, which is notoriously difficult to target directly. researchgate.net This proof-of-concept spurred numerous academic and industrial drug discovery programs to develop novel BET inhibitors with improved pharmacological properties, leading to a diverse pipeline of compounds entering clinical investigation for both solid tumors and hematological malignancies. sci-hub.senih.gov
Identification and Characterization of BET-BAY 002 as a Pan-BET Inhibitor
Within this competitive landscape, Bayer initiated a drug discovery program that produced several BET inhibitors, including BET-BAY 002 and the clinical candidate BAY 1238097. medchemexpress.comnih.gov BET-BAY 002 was identified as a potent BET inhibitor with demonstrated efficacy in preclinical models of multiple myeloma. medchemexpress.commedchemexpress.com
While specific binding affinity data for BET-BAY 002 is not extensively detailed in public literature, the activity of the closely related clinical compound BAY 1238097 provides significant insight into its character as a pan-BET inhibitor. Pan-BET inhibitors are defined by their ability to bind to the bromodomains of multiple BET family members (BRD2, BRD3, BRD4), thereby inhibiting their function. i.moscow Preclinical studies characterizing BAY 1238097 have shown that it exhibits potent anti-proliferative activity across a wide array of lymphoma-derived cell lines, with a median 50% inhibitory concentration (IC50) in the nanomolar range. nih.gov This potent cellular activity is a hallmark of effective pan-BET inhibition.
Further characterization revealed that the mechanism of action aligns with that of other pan-BET inhibitors. Gene expression profiling demonstrated that BAY 1238097 treatment impacts key signaling pathways crucial for cancer cell survival, including the NFKB, JAK/STAT, and MYC-regulated gene networks. researchgate.netnih.gov The consistent downregulation of the MYC oncogene is a well-established pharmacodynamic marker of pan-BET inhibition. researchgate.net The observed anti-tumor efficacy of BAY 1238097 in in vivo models of diffuse large B-cell lymphoma further validates its function as a potent inhibitor of BET-driven oncogenic transcription. nih.gov
Table 1: Preclinical Anti-proliferative Activity of the Related BET Inhibitor BAY 1238097 in Lymphoma Cell Lines This interactive table summarizes the potent cellular activity characteristic of this class of pan-BET inhibitors.
| Cell Line | Lymphoma Subtype | Median IC50 (nmol/L) |
|---|---|---|
| TMD8 | ABC-DLBCL | 70 |
| U-2932 | ABC-DLBCL | 85 |
| SU-DHL-2 | GCB-DLBCL | 150 |
| OCI-Ly1 | GCB-DLBCL | 208 |
Data sourced from a study on the preclinical evaluation of BAY 1238097 in lymphoma models. nih.gov ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; GCB-DLBCL: Germinal Center B-cell like Diffuse Large B-cell Lymphoma.
Rationale for the Specific Investigation of the S-Enantiomer in Preclinical Research
The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional structure of a drug molecule dictates its ability to bind to its biological target. For many chiral drugs, only one of the two enantiomers (mirror-image isomers) is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. The development of BET inhibitors is a clear example of this enantiospecificity. acs.orgmedchemexpress.com
The seminal BET inhibitor, (+)-JQ1, demonstrated this principle early on; its (+)-enantiomer potently binds to BET bromodomains, whereas the (-)-JQ1 enantiomer is essentially inactive, providing a perfect negative control for biological experiments. sci-hub.se This stark difference in activity underscores that the interaction between the inhibitor and the highly conserved acetyl-lysine binding pocket of the bromodomain is stereospecific.
The focused investigation of the S-enantiomer of BET-BAY 002 is rooted in this established principle. acs.orgresearchgate.net Research into the large-scale synthesis of the related clinical candidate, BAY 1238097, explicitly details a process of asymmetric hydrogenation designed to produce a key chiral benzodiazepine (B76468) intermediate, (S)-2, with an excellent enantiomeric excess of 99%. acs.orgresearchgate.net This significant investment in a stereoselective synthesis route confirms that the (S)-configuration is critical for the compound's biological activity and that the (S)-enantiomer was deliberately selected for further development. acs.org
Structural biology studies of other BET inhibitor series rationalize this selectivity. For example, modeling of certain inhibitors has shown that the S-enantiomer can fit optimally into the binding site, while the corresponding R-enantiomer would result in a steric clash with the protein, preventing effective binding. acs.org Therefore, the specific use of "BET-BAY 002 S enantiomer" in preclinical research is a deliberate choice to employ the pharmacologically active isomer, ensuring that the observed biological effects are attributable to the specific on-target inhibition of BET proteins. researchgate.net This approach enhances the precision and reliability of preclinical studies aimed at understanding the therapeutic potential of this class of compounds.
Molecular and Cellular Mechanism of Action of Bet Bay 002 S Enantiomer
Direct Binding Affinity and Specificity to BET Bromodomains (BD1 and BD2)
The BET family of proteins in mammals consists of BRD2, BRD3, BRD4, and the testis-specific BRDT. nih.govnih.gov These proteins are characterized by the presence of two tandem N-terminal bromodomains, BD1 and BD2, which function as "readers" of epigenetic marks. acs.orgacs.org Specifically, they recognize and bind to acetylated lysine (B10760008) (KAc) residues on histone tails, a key modification associated with active gene transcription. nih.gov
Competitive Binding Modalities within the Acetyl-Lysine Pocket
BET-BAY 002 S enantiomer exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pocket within the bromodomains of BET proteins. nih.gov This hydrophobic pocket, formed by a bundle of four alpha-helices, is specifically designed to recognize the acetylated lysine side chains of proteins like histones. nih.gov By occupying this pocket, this compound effectively prevents the natural interaction between BET proteins and acetylated histones, thereby displacing them from chromatin. nih.gov This disruption of a critical protein-protein interaction is the foundational step in its mechanism of action. The binding is facilitated by key conserved residues within the pocket, such as asparagine and tyrosine, which form crucial hydrogen bonds with acetyl-lysine mimetics. acs.org
Comparative Analysis of Binding to BRD2, BRD3, BRD4, and BRDT
Table 1: Comparative Binding of Select BET Inhibitors
| Inhibitor | Target Bromodomains | Reported Affinities/Selectivity |
|---|---|---|
| (+)-JQ1 | Pan-BET | IC50 of 33 nM for BRD4(BD1) and 77 nM for BRD4(BD2). nih.gov |
| PFI-1 | BRD2/BRD4 selective | Shows a thermal shift (ΔTm) of 5°C for BRD4 and 3.5°C for BRD2-1. nih.gov |
| (S)-4a (PFI-1 analog) | More selective for BRD2/BRD4 | Superior efficacy compared to PFI-1 in certain cell lines. nih.gov |
This table presents data for well-characterized BET inhibitors to illustrate the concept of differential binding affinities. Specific IC50 or Kd values for this compound are not detailed in the provided search results.
Impact on Chromatin Architecture and Histone Acetylation-Dependent Protein Interactions
The binding of BET proteins to acetylated histones is a fundamental process in maintaining an open and transcriptionally active chromatin state. researchgate.net By displacing BET proteins, particularly BRD4, from chromatin, this compound initiates a cascade of events that alter chromatin structure. BRD4 acts as a scaffolding protein, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers. nih.gov The displacement of BRD4 leads to a reduction in the local concentration of P-TEFb, which is essential for the phosphorylation of RNA Polymerase II and the subsequent transition from transcriptional initiation to elongation. dtic.mil This disruption of the BET protein-acetylated histone interaction effectively leads to a more condensed chromatin state at specific loci, thereby repressing gene expression.
Modulation of Gene Expression and Transcriptional Elongation
The primary consequence of BET inhibition by molecules like this compound is the widespread modulation of gene expression, with a pronounced effect on the downregulation of specific sets of genes critical for cancer cell proliferation and survival. researchgate.net
Downregulation of Key Oncogenes (e.g., c-Myc, Bcl-xl, Bcl-6)
A hallmark of BET inhibitor activity is the potent and rapid downregulation of key oncogenes. dtic.mil The c-Myc oncogene is a particularly sensitive target of BET inhibition in various cancers, including multiple myeloma and Burkitt's lymphoma. dtic.milresearchgate.net BRD4 is known to be a critical co-activator for c-Myc expression. bio-conferences.org Similarly, the expression of anti-apoptotic proteins such as Bcl-xl and the transcriptional repressor Bcl-6, which are crucial for the survival of certain cancer cells, are also suppressed following treatment with BET inhibitors. bio-conferences.org This selective downregulation of key oncogenic drivers is a cornerstone of the anti-cancer activity of BET inhibitors.
Regulation of Super-Enhancer-Driven Transcriptional Programs
The profound and selective effect of BET inhibitors on oncogene expression can be explained by their impact on super-enhancers. Super-enhancers are large clusters of enhancers that are densely occupied by transcription factors and co-activators, including BRD4, and drive high-level expression of genes that are critical for cell identity and disease states, such as cancer. dtic.milulisboa.pt These super-enhancer-associated genes are exceptionally sensitive to the loss of BRD4 function. dtic.mil Inhibition of BET proteins by compounds like this compound leads to the preferential loss of BRD4 from these super-enhancers, causing a collapse of the transcriptional machinery at these sites and a subsequent sharp decrease in the expression of their target oncogenes. dtic.milulisboa.pt This mechanism provides a basis for the selective and potent anti-tumor effects observed with BET inhibitors, while having a less dramatic impact on global transcription. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (+)-JQ1 |
| PFI-1 |
| OTX015 (Birabresib) |
| (S)-4a |
| Bcl-xl |
| Bcl-6 |
| c-Myc |
| BRD2 |
| BRD3 |
| BRD4 |
Induction of Cellular Biological Responses
The inhibition of BET proteins by the S-enantiomer of BET-BAY 002 triggers significant changes in cellular behavior, primarily affecting cell cycle progression, apoptosis, and differentiation. These effects are a direct consequence of the altered expression of key regulatory genes. nih.govashpublications.org
Treatment with BET inhibitors, including I-BET762 (the S-enantiomer of BET-BAY 002), has been shown to induce cell cycle arrest in various cancer cell lines. nih.govashpublications.org In myeloma cell lines, for instance, a significant dose- and time-dependent decrease in the proportion of cells in the S/G2 phase of the cell cycle is observed. ashpublications.org This arrest in the G1 phase is a common outcome of BET inhibition and is linked to the downregulation of critical cell cycle regulators. researchgate.net
For example, in prostate cancer cell lines, treatment with I-BET762 led to a notable decrease in the expression of genes associated with the cell cycle and DNA replication. nih.gov This effect is consistent with the potent growth inhibition observed in these cells. nih.gov The table below summarizes the effects on cell cycle progression in different models.
| Cell Line/Model | Effect on Cell Cycle | Key Findings |
| Myeloma Cell Lines (H929, KMS12PE, etc.) | G1 arrest; decrease in S/G2 phase population. ashpublications.org | Dose- and time-dependent effect; associated with MYC downregulation. ashpublications.org |
| Prostate Cancer Cell Lines (LNCaP, VCaP) | G1 arrest. nih.gov | Downregulation of cell cycle and DNA replication genes. nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Cell cycle arrest. nih.gov | Contributes to the suppression of proliferation. nih.gov |
The S-enantiomer of BET-BAY 002 is a potent inducer of apoptosis, or programmed cell death, in various cancer models. ashpublications.orgnih.gov A key mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3. nih.govnih.gov In pancreatic ductal adenocarcinoma cells, treatment with I-BET762 significantly promoted caspase-3 activation and PARP cleavage. nih.gov
Furthermore, the induction of apoptosis by BET inhibitors is linked to the phosphorylation of the histone variant H2AX (forming γH2AX). While H2AX phosphorylation is a well-known marker of DNA double-strand breaks, it also plays a role in apoptosis. nih.govnih.govmdpi.com Studies have shown that H2AX phosphorylation can be mediated by the c-Jun N-terminal kinase (JNK) pathway and is required for DNA fragmentation during apoptosis, acting in concert with the caspase-3/caspase-activated DNase (CAD) pathway. nih.govnih.govmdpi.com In some contexts, BET inhibitor-induced apoptosis has been observed to be independent of MYC downregulation, suggesting alternative pro-apoptotic pathways are activated. nih.gov
| Apoptotic Marker | Observation in Investigational Models | Implication |
| Cleaved PARP | Increased levels in sensitive lung adenocarcinoma and pancreatic cancer cells. nih.govnih.gov | Indicates activation of the caspase cascade and execution of apoptosis. nih.govnih.gov |
| Activated Caspase-3 | Significantly promoted in pancreatic cancer cells. nih.gov | A key executioner caspase in the apoptotic pathway. nih.gov |
| Phosphorylated H2AX (γH2AX) | Implicated in apoptosis, potentially mediated by the JNK pathway. nih.govnih.govmdpi.com | Links DNA damage response signaling to programmed cell death. nih.govnih.gov |
BET inhibitors can influence cellular differentiation processes. dbaitalia.itglpbio.com By altering the transcriptional landscape, these compounds can shift cells from a proliferative state towards a more differentiated state. researchgate.netgoogle.com For instance, in some cancer models, the inhibition of BET proteins has been associated with the induction of squamous differentiation. acs.org This effect is tied to the ability of BET inhibitors to displace BRD4 from chromatin, thereby altering the expression of genes that control cell fate. acs.org The modulation of differentiation pathways represents a potential therapeutic avenue for cancers characterized by a block in differentiation.
Interplay with Other Signaling Pathways and Molecular Networks
The cellular effects of the S-enantiomer of BET-BAY 002 are not isolated but are part of a complex interplay with other signaling pathways and molecular networks. nih.govresearchgate.net A primary target of BET inhibitors is the MYC oncogene, and its downregulation is a key mediator of the anti-proliferative and pro-apoptotic effects in many cancers. nih.govashpublications.orgoncotarget.com I-BET762 has been shown to potently reduce MYC expression in prostate cancer cell lines and patient-derived tumor models. nih.gov
However, the activity of BET inhibitors is not solely dependent on MYC. nih.govoncotarget.com In osteosarcoma, for example, the anti-tumor activity of BET inhibitors was found to be independent of MYC downregulation but was instead linked to the suppression of the transcription factor FOSL1. nih.gov
Furthermore, BET inhibitors can interact with other critical signaling pathways. There is evidence of synergistic effects when BET inhibitors are combined with inhibitors of cyclin-dependent kinases (CDKs), suggesting a cooperative role in controlling cell cycle and proliferation. nih.govthieme-connect.com The intricate network of interactions also involves pathways regulated by transcription factors such as NF-κB and those involved in inflammatory responses. cellsignal.comoaepublish.comresearchgate.net The table below highlights some of the key interacting pathways.
| Interacting Pathway/Molecule | Nature of Interaction | Consequence |
| MYC Signaling | Downregulation of MYC expression. nih.govashpublications.orgoncotarget.com | Inhibition of proliferation and induction of apoptosis in many cancer types. nih.govashpublications.orgoncotarget.com |
| FOSL1 | Suppression of FOSL1 transcription. nih.gov | Antiproliferative effects in osteosarcoma, independent of MYC. nih.gov |
| CDK Signaling | Synergistic activity with CDK inhibitors. nih.gov | Enhanced anti-tumor activity. nih.gov |
| Inflammatory Signaling (e.g., NF-κB) | Downregulation of inflammatory genes. cellsignal.com | Anti-inflammatory effects. cellsignal.com |
Enantioselective Biological Activity and Stereochemical Influences
Differential Biological Efficacy of BET-BAY 002 S-Enantiomer Versus R-Enantiomer or Racemate
The S-enantiomer of BET-BAY 002 has been identified as a potent inhibitor of BET family proteins. Its biological efficacy, particularly its antiproliferative activity, has been demonstrated in various cancer cell lines. For instance, the S-enantiomer of BET-BAY 002 exhibits significant potency against human prostate cancer cells (LAPC4) and acute myeloid leukemia cells (MOLM-13). medchemexpress.com
The antiproliferative activity of the BET-BAY 002 S-enantiomer in different cell lines is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| LAPC4 | Prostate Cancer | 0.04 |
| MOLM-13 | Acute Myeloid Leukemia | 0.12 |
It is important to note that without direct comparative studies, the precise activity ratio between the S-enantiomer, R-enantiomer, and the racemate remains to be definitively established. However, based on the established principles of stereopharmacology, it is highly probable that the S-enantiomer is the eutomer, possessing significantly higher inhibitory activity against BET bromodomains compared to its R-counterpart.
Structural Basis of Enantioselectivity in Target Recognition and Ligand-Protein Interactions
The enantioselectivity of BET-BAY 002 arises from the three-dimensional arrangement of its atoms and how this specific conformation interacts with the chiral binding pocket of the BET bromodomains. Bromodomains recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, a key interaction in the regulation of gene transcription.
The binding pocket of a bromodomain is a well-defined chiral environment. The specific orientation of amino acid residues within this pocket creates a stereoselective preference for ligands. For a BET inhibitor like BET-BAY 002, the precise fit of the S-enantiomer into this pocket is likely to be more favorable than that of the R-enantiomer. This superior fit would result in a more stable and lower-energy ligand-protein complex, leading to higher binding affinity and greater inhibitory potency.
While a crystal structure of BET-BAY 002 S-enantiomer complexed with a BET bromodomain is not publicly available, insights can be drawn from studies of other chiral BET inhibitors. For example, the development of stereoselective inhibitors for the first bromodomain (BD1) of BET proteins has highlighted the critical role of specific stereocenters in achieving high potency and selectivity. In one such case, the R-enantiomer of a compound was found to be 50-fold more potent than its S-enantiomer, a difference attributed to the optimal positioning of key functional groups within the bromodomain's binding site. nih.gov These findings underscore the principle that a specific stereochemical configuration is necessary to maximize the crucial interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that govern ligand binding.
Stereochemical Requirements for Optimal BET Bromodomain Occupancy and Functional Inhibition
For effective functional inhibition, a BET inhibitor must not only bind to the bromodomain but also occupy the binding site in a manner that prevents the natural ligand (acetylated lysine) from binding. The stereochemistry of BET-BAY 002 S-enantiomer is crucial for achieving this optimal occupancy.
The key stereochemical features of the S-enantiomer likely allow its functional groups to be positioned in a way that mimics the acetylated lysine residue while also engaging with other regions of the binding pocket to enhance affinity and residence time. The specific spatial arrangement of the substituents around the chiral center of the S-enantiomer would dictate its ability to form a network of interactions within the bromodomain.
A mismatch in stereochemistry, as would be the case with the R-enantiomer, would likely lead to steric clashes or a failure to form key interactions, resulting in weaker binding and reduced inhibitory activity. Therefore, the S-configuration of BET-BAY 002 appears to be a stringent requirement for achieving the high-affinity binding necessary for potent functional inhibition of BET bromodomains. This principle of stereochemical preference is a recurring theme in the design of potent and selective enzyme inhibitors.
Impact of Chirality on Cellular Permeability and Intracellular Dynamics (Non-Pharmacokinetic Focus)
Beyond target binding, the chirality of a drug can also influence its journey to the target within the cell. While detailed studies on the cellular permeability of BET-BAY 002 enantiomers are not available, general principles suggest that stereochemistry can affect a molecule's ability to cross the cell membrane and its subsequent behavior within the intracellular environment.
Once inside the cell, the enantiomers may also interact differently with other cellular components, such as metabolic enzymes or efflux pumps, which can also be stereoselective. These interactions, while part of the broader pharmacokinetic profile, have a direct impact on the concentration of the active compound available to bind to its target at the intracellular level. Therefore, the superior efficacy of the BET-BAY 002 S-enantiomer could be a result of not only its higher affinity for BET bromodomains but also potentially more favorable cellular uptake and retention.
Medicinal Chemistry and Structure Activity Relationship Sar of Bet Bay 002 S Enantiomer
Core Chemical Scaffold Design and Evolution
The journey toward the discovery of BET-BAY 002 S enantiomer is rooted in the exploration of heterocyclic scaffolds capable of mimicking the acetylated lysine (B10760008) (KAc) binding motif recognized by BET bromodomains. The core chemical structure of BET-BAY 002 is a sophisticated tetrahydro-1,8-naphthyridine-2-carboxamide. This scaffold was rationally designed through an iterative process of chemical synthesis and biological evaluation, evolving from earlier, less potent chemotypes.
The design strategy likely began with the identification of a suitable "warhead" to occupy the KAc binding pocket. The 3,5-dimethylisoxazole moiety, a well-established bioisostere for acetylated lysine, was incorporated to form crucial hydrogen bonds with the conserved asparagine and tyrosine residues within the bromodomain's active site.
The tetrahydro-1,8-naphthyridine core provides a rigid and three-dimensional framework that positions the key pharmacophoric elements in an optimal orientation for binding. The evolution from simpler bicyclic systems to this more complex heterocyclic structure was likely driven by the need to improve potency, selectivity, and physicochemical properties. The carboxamide linker serves to connect the core scaffold to a solvent-exposed moiety, allowing for further modifications to fine-tune the compound's properties.
Elucidation of Key Pharmacophoric Features for BET Inhibition
The potent inhibitory activity of this compound is a direct result of its specific interactions with the BET bromodomain binding pocket. The key pharmacophoric features can be broken down into three main components:
The Acetyl-Lysine Mimic: The 3,5-dimethylisoxazole group is the cornerstone of the pharmacophore. The nitrogen and oxygen atoms of the isoxazole ring are perfectly positioned to form a bidentate hydrogen bond with the side chain of the highly conserved asparagine residue (Asn140 in BRD4(1)). Additionally, one of the methyl groups on the isoxazole ring engages in favorable van der Waals interactions within a hydrophobic pocket.
The Rigid Scaffold and Linker: The tetrahydro-1,8-naphthyridine core acts as a rigid spacer, ensuring the correct presentation of the other pharmacophoric elements. The amide linkage is not merely a connector but also participates in hydrogen bonding with the protein backbone, further anchoring the inhibitor in the binding site.
The Solvent-Exposed Moiety: The portion of the molecule extending into the solvent-exposed region provides an avenue for introducing modifications that can enhance potency and modulate pharmacokinetic properties. In the case of BET-BAY 002, this is a substituted phenyl group. The nature and position of substituents on this ring can significantly impact interactions with the protein surface and the surrounding solvent.
Stereochemical Influences on Binding Affinity and Functional Potency
A critical aspect of the SAR of BET-BAY 002 is the profound influence of stereochemistry on its biological activity. The tetrahydro-1,8-naphthyridine scaffold contains a chiral center, leading to the existence of two enantiomers (R and S). Biological evaluation has consistently demonstrated that the S enantiomer is significantly more potent than the R enantiomer.
This stereochemical preference can be rationalized by examining the three-dimensional arrangement of the molecule within the bromodomain binding pocket. The S configuration places the substituents on the chiral carbon in a precise orientation that maximizes favorable interactions and minimizes steric clashes. The key interactions that are likely enhanced in the S enantiomer include:
Optimal positioning of the 3,5-dimethylisoxazole: The S configuration ensures that the isoxazole "warhead" is perfectly oriented to engage in the critical hydrogen bonding interactions with the asparagine residue.
Favorable hydrophobic interactions: The spatial arrangement of the tetrahydro-naphthyridine ring and its substituents in the S enantiomer allows for more extensive and favorable van der Waals contacts with hydrophobic residues lining the binding pocket.
Minimized steric hindrance: The R enantiomer, in contrast, likely suffers from steric clashes with residues in the binding pocket, leading to a less favorable binding conformation and a significant loss in affinity.
The dramatic difference in potency between the enantiomers underscores the highly specific and intricate nature of the molecular recognition between the inhibitor and the BET bromodomain.
Strategies for Improving Selectivity Across BET Family Members or Other Bromodomains
Achieving selectivity among the highly conserved BET family members (BRD2, BRD3, BRD4, and BRDT) and against other bromodomain-containing proteins is a major challenge in the development of BET inhibitors. For the BET-BAY 002 series, several strategies were likely employed to enhance selectivity:
Exploiting Subtle Amino Acid Differences: While the KAc binding pocket is highly conserved, there are subtle differences in the amino acid residues lining the pocket and in the more solvent-exposed regions across different BET family members and other bromodomains. The design of the tetrahydro-1,8-naphthyridine scaffold and the substitution pattern on the solvent-exposed phenyl ring were likely optimized to exploit these minor variations, leading to preferential binding to a specific BET protein.
Targeting the WPF Shelf: The "WPF shelf," a region of the binding pocket formed by tryptophan, proline, and phenylalanine residues, is a key area for achieving selectivity. Modifications to the inhibitor that interact with this region can influence selectivity. The specific conformation of the tetrahydro-1,8-naphthyridine scaffold in the S enantiomer may allow for unique interactions with the WPF shelf of certain BET bromodomains.
Modulating Solvent-Exposed Regions: The solvent-exposed part of the inhibitor provides a prime opportunity to introduce chemical moieties that can interact with less conserved residues on the protein surface, thereby imparting selectivity.
Design and Synthesis of BET-BAY 002 Analogues for SAR Exploration
The exploration of the structure-activity relationship of the BET-BAY 002 scaffold undoubtedly involved the design and synthesis of a multitude of analogues. This systematic modification of the molecule would have provided crucial insights into the role of each component in binding affinity and functional activity. Key areas of modification would have included:
Analogues of the Acetyl-Lysine Mimic: While the 3,5-dimethylisoxazole is a highly effective KAc mimic, other heterocyclic systems could have been explored to probe the electronic and steric requirements of the "warhead."
Modifications to the Tetrahydro-1,8-naphthyridine Core: Alterations to the core scaffold, such as changing the ring size or the position of the nitrogen atoms, would have been synthesized to understand the importance of the scaffold's rigidity and geometry.
Variations in the Carboxamide Linker: The length and nature of the linker connecting the core to the solvent-exposed region would have been varied to optimize the distance and orientation of the interacting moieties.
Diverse Substitutions on the Solvent-Exposed Phenyl Ring: A wide array of substituents with varying electronic and steric properties would have been introduced onto the phenyl ring to map the SAR of the solvent-exposed region and to improve properties such as solubility and metabolic stability.
Below is a hypothetical data table illustrating the kind of SAR data that would be generated in such a study.
| Compound | Core Scaffold | R1 (at N1) | R2 (at C4) | BRD4 IC50 (nM) |
| This compound | Tetrahydro-1,8-naphthyridine-2-carboxamide | H | 4-chlorophenyl | 10 |
| Analogue 1 | Tetrahydro-1,8-naphthyridine-2-carboxamide | H | phenyl | 50 |
| Analogue 2 | Tetrahydro-1,8-naphthyridine-2-carboxamide | H | 4-methoxyphenyl | 25 |
| Analogue 3 | Tetrahydroquinoline-2-carboxamide | H | 4-chlorophenyl | 150 |
| Analogue 4 | Tetrahydro-1,8-naphthyridine-2-carboxamide | CH3 | 4-chlorophenyl | 100 |
This is a representative table for illustrative purposes.
Synthetic Methodologies and Enantiomeric Purity Assessment
Enantioselective Synthesis Routes for BET-BAY 002 S Enantiomer
Enantioselective synthesis, also known as asymmetric synthesis, is a collection of methods that preferentially produce one enantiomer over the other.
Asymmetric Catalysis Approaches (e.g., Asymmetric Hydrogenation)
Asymmetric catalysis involves the use of a chiral catalyst to direct a chemical reaction towards the formation of a specific enantiomer. snnu.edu.cn These catalysts create a chiral environment that favors the transition state leading to the desired product. snnu.edu.cn Strategies in this field include transition metal-catalyzed reactions and organocatalytic methods. snnu.edu.cn For instance, in the synthesis of complex molecules, specific noncovalent interactions engineered between the catalyst and the substrate can lead to high stereo-induction. snnu.edu.cn While a widely applicable strategy, specific catalysts and conditions for the asymmetric synthesis of the this compound are not detailed in the available literature.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org The auxiliary, being enantiomerically pure, introduces chirality to the substrate. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For this method to be effective, the auxiliary must direct the synthesis with high stereoselectivity and be easily removable without causing racemization. Common examples of chiral auxiliaries include oxazolidinones and camphor-based compounds. The specific application of a chiral auxiliary for the synthesis of the this compound has not been publicly documented.
Chiral Resolution Techniques for Enantiomer Separation
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial step when enantioselective synthesis is not feasible or does not yield sufficient enantiomeric purity. semanticscholar.orgrsc.org
Preparative Chiral Chromatography (e.g., HPLC)
Preparative chiral chromatography is a powerful technique for separating enantiomers on a larger scale. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus separate. researchgate.net Polysaccharide-based CSPs are frequently used due to their broad applicability and high loading capacity. nih.gov The selection of the mobile phase is critical for achieving optimal separation. nih.gov High-Performance Liquid Chromatography (HPLC) is a common platform for this technique. nih.govresearchgate.net While preparative chiral HPLC is a standard method for obtaining pure enantiomers, specific protocols for the resolution of BET-BAY 002 are not described in the available research.
Diastereomeric Salt Formation
This classic resolution method involves reacting a racemic mixture with a pure chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org The success of this method depends on finding a suitable resolving agent that forms easily separable diastereomeric salts. semanticscholar.org Commonly used chiral resolving agents include tartaric acid for resolving bases and chiral amines like brucine (B1667951) for resolving acids. libretexts.orglibretexts.org There is no specific information available detailing the use of diastereomeric salt formation for the resolution of BET-BAY 002.
Analytical Techniques for Determining Enantiomeric Excess and Absolute Configuration
After synthesis or resolution, it is essential to determine the enantiomeric purity (often expressed as enantiomeric excess, or ee) and the absolute configuration (the R/S designation) of the product.
Enantiomeric excess is a measure of the purity of a chiral sample. mdpi.com Chiral HPLC is a primary method for determining the enantiomeric excess of a sample. uma.es By separating the enantiomers, the relative peak areas in the chromatogram can be used to quantify the amount of each enantiomer present. uma.es Other techniques include nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents and various forms of circular dichroism (CD) spectroscopy. stackexchange.comnih.govnih.gov
Determining the absolute configuration is crucial for understanding the three-dimensional structure of the molecule. libretexts.orglibretexts.org The most definitive method for this is single-crystal X-ray crystallography, which provides a direct visualization of the molecule's structure. researchgate.netnih.gov However, this requires obtaining a high-quality crystal, which is not always possible. nih.gov Spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), often combined with quantum chemical calculations, can also be used to assign the absolute configuration. stackexchange.comresearchgate.net
Below is a table summarizing the general analytical techniques and their applications.
| Analytical Technique | Application | Key Information Provided |
| Chiral HPLC | Quantitative Analysis | Enantiomeric excess (ee), purity of each enantiomer. uma.esnih.gov |
| NMR Spectroscopy | Structural & Purity Analysis | Can determine ee with chiral shift reagents or auxiliaries. stackexchange.com |
| Circular Dichroism (CD) | Structural & Purity Analysis | Can be used for ee determination and absolute configuration. nih.govresearchgate.net |
| X-ray Crystallography | Structural Analysis | Unambiguous determination of absolute configuration. researchgate.netnih.gov |
| Optical Rotation | Qualitative Analysis | Indicates the presence of a chiral substance but not its purity or absolute configuration alone. researchgate.net |
Chiral HPLC and GC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. sigmaaldrich.comresearchgate.net Gas Chromatography (GC) can also be used, but HPLC is more frequently applied to molecules with the complexity and polarity of BET inhibitors. The fundamental principle involves the use of a Chiral Stationary Phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, thus, separation. bgb-analytik.com
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. bgb-analytik.com The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. sigmaaldrich.com
Method development for a compound like BET-BAY 002 would involve screening various combinations of chiral columns and mobile phases (both normal and reversed-phase) to achieve optimal separation (resolution > 1.5). shimadzu.com Once a method is established, it is used to determine the enantiomeric excess (e.e.), a measure of the purity of the target enantiomer.
Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis
This table represents typical data obtained from a validated chiral HPLC method for a chiral compound.
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 5,000 | 995,000 |
| Percentage of Total Area (%) | 0.5% | 99.5% |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{c | }{99.0%} |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for stereochemical assignment when a chiral environment is introduced. This is typically achieved by using a Chiral Derivatizing Agent (CDA). The chiral substrate is reacted with an enantiomerically pure CDA to form two diastereomers. These diastereomers have different physical properties and, crucially, will produce distinct signals in the NMR spectrum, allowing for their differentiation and quantification. hebmu.edu.cn
Another approach involves using Chiral Solvating Agents (CSAs), which form weak, non-covalent diastereomeric complexes with the enantiomers, inducing small but measurable differences in the chemical shifts of nearby protons or carbons. Analysis of the resulting spectra, often using high-field NMR, can help assign the absolute configuration by comparing the observed chemical shift differences (Δδ) to established models for the specific CDA or CSA used. wordpress.com
Table 2: Example NMR Data Using a Chiral Derivatizing Agent
This table illustrates the expected differences in chemical shifts for protons adjacent to the stereocenter after derivatization.
| Proton | Chemical Shift (δ) of (S,R)-Diastereomer (ppm) | Chemical Shift (δ) of (S,S)-Diastereomer (ppm) | Δδ (S,R) - (S,S) (ppm) |
| Ha | 4.15 | 4.25 | -0.10 |
| Hb | 3.80 | 3.72 | +0.08 |
X-ray Crystallography for Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. springernature.comnih.gov The technique provides an unambiguous three-dimensional structure of the molecule as it exists in a well-ordered crystal lattice.
The process requires growing a high-quality single crystal of the enantiopure compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (often an atom heavier than oxygen, or by using a specific X-ray wavelength), it is possible to distinguish between the real structure and its mirror image, confirming the absolute stereochemistry. researchgate.neted.ac.uk The Flack parameter is a key value in the crystallographic report that indicates the correctness of the assigned absolute configuration, with a value near zero confirming the assignment. ed.ac.uk
Table 3: Representative Crystallographic Data for an Enantiopure Compound
This table shows the type of information generated from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₂₂H₁₈ClN₅O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(3) |
| Conclusion | Absolute configuration determined as S |
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Chiroptical methods measure the interaction of chiral molecules with polarized light and are essential for characterizing enantiomers.
Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (typically the sodium D-line at 589 nm). sigmaaldrich.com Enantiomers rotate light by equal amounts but in opposite directions. The result is reported as the specific rotation [α], a characteristic physical property of an enantiomer under defined conditions (concentration, solvent, temperature). A positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to theleft).
Circular Dichroism (CD) Spectroscopy is a technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. researchgate.net A CD spectrum is a plot of this differential absorption versus wavelength. The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer and can provide detailed information about its secondary structure and absolute configuration, often aided by computational predictions. wordpress.com
Table 4: Hypothetical Chiroptical Data for BET-BAY 002 Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
| Specific Rotation [α]D²⁰ | -15.5° (c 1.0, CHCl₃) | +15.5° (c 1.0, CHCl₃) |
| Circular Dichroism (λmax) | 280 nm (Negative Cotton Effect) | 280 nm (Positive Cotton Effect) |
Process Chemistry Considerations for Scalable Enantiopure Synthesis
The large-scale synthesis of a single-enantiomer drug like this compound requires a process that is not only robust and reproducible but also economically viable and environmentally sustainable. A key consideration is the strategy for controlling stereochemistry.
While racemic synthesis followed by chiral separation (e.g., preparative chiral HPLC) is feasible at the laboratory scale, it is often inefficient and costly for large-scale production, as it discards at least 50% of the material. rsc.orgresearchgate.net Therefore, process chemistry focuses on developing stereoselective or asymmetric synthetic routes.
Key strategies for scalable enantiopure synthesis include:
Chiral Pool Synthesis: Utilizing readily available and inexpensive enantiopure starting materials from natural sources.
Asymmetric Catalysis: Employing a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to convert a prochiral substrate into the desired enantiomer with high selectivity.
Enzymatic Resolution: Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.
For complex molecules like BET inhibitors, modern synthetic strategies often focus on stereocontrolled reactions that set the chiral center early in the synthesis, avoiding racemization in subsequent steps. chemrxiv.orgdundee.ac.uk The goal is to develop an efficient, racemization-free protocol that provides the final active pharmaceutical ingredient in high yield and excellent enantiomeric purity (e.g., >99% e.e.) without the need for late-stage, costly chiral chromatography. rsc.orgresearchgate.net
Investigational Preclinical Efficacy Studies in Disease Models
Efficacy in In Vitro Cancer Cell Lines and Primary Cell Cultures
The S-enantiomer of BET-BAY 002 has been assessed for its antiproliferative activity across a range of cancer cell lines, demonstrating notable effects in hematological malignancies and providing a basis for investigation in other cancer types.
Research has indicated the potential of BET inhibitors in treating myeloid malignancies. Specifically, the S-enantiomer of BET-BAY 002 has shown activity against acute myeloid leukemia (AML) cell lines. In vitro studies have demonstrated its antiproliferative effects on the MOLM-13 human AML cell line medchemexpress.commedchemexpress.com.
While specific data on the S-enantiomer in multiple myeloma cell lines is not extensively detailed in the available literature, the parent compound, BET-BAY 002, has been shown to be a potent BET inhibitor with efficacy in a multiple myeloma model mybiosource.com. The broader class of BET inhibitors has been investigated for its role in targeting key oncogenic pathways in multiple myeloma nih.gov.
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia | Antiproliferative Activity | medchemexpress.com, medchemexpress.com |
The efficacy of this compound in other cancer types such as hepatocellular carcinoma (HCC) and glioma has not been specifically reported in the available preclinical studies. However, the broader class of BET inhibitors has shown promise in these areas.
In studies on HCC, BET inhibitors like JQ1, OTX015, and ABBV-075 have been shown to inhibit the proliferation and invasion of human HCC cell lines, such as HepG2 researchgate.netnih.gov. These inhibitors have been observed to downregulate genes associated with cancer progression and promote apoptosis researchgate.netnih.gov.
For glioma, particularly glioblastoma (GBM), novel BET inhibitors such as UM-002 have been developed and have demonstrated the ability to reduce GBM cell proliferation in vitro nih.govfiu.eduresearchgate.netelsevier.comcngb.org. These findings suggest that targeting BET proteins could be a viable therapeutic strategy for these difficult-to-treat cancers nih.govfiu.eduresearchgate.netelsevier.comcngb.org.
Evaluation in In Vivo Animal Models for Disease Modulation
The in vivo efficacy of this compound has not been extensively detailed in publicly available research. However, data from related BET inhibitors provide insights into the potential in vivo activity of this class of compounds.
There is a lack of specific data from studies utilizing xenograft models of cancer to evaluate the efficacy of this compound. However, a related BET inhibitor, BAY 1238097, has demonstrated in vivo efficacy in preclinical models of melanoma and lung cancer researchgate.net. In these studies, BAY 1238097 was shown to inhibit tumor growth in both syngeneic and patient-derived xenograft models researchgate.net. For instance, in a patient-derived melanoma model, BAY 1238097 was found to be active researchgate.net. Furthermore, in a non-small cell lung cancer (NSCLC) xenograft model, daily oral administration of BAY 1238097 resulted in a significant reduction in tumor growth researchgate.net. Another BET inhibitor, mivebresib (B609072) (ABBV-075), has shown in vivo anti-cancer activity in a subset of AML patient-derived xenograft (PDX) models nih.gov.
Information regarding the evaluation of this compound in genetically engineered mouse models (GEMMs) of cancer is not available in the reviewed literature. GEMMs are valuable tools in preclinical research as they allow for the study of de novo tumor development in an immune-proficient microenvironment, closely mimicking human cancer nih.govnih.gov. The use of such models would be beneficial in further understanding the therapeutic potential of this compound.
Research on Potential Applications Beyond Oncology (e.g., Inflammatory Diseases, Cardiovascular Conditions)
The role of BET proteins in regulating gene transcription extends beyond cancer, suggesting potential therapeutic applications for BET inhibitors in other disease areas.
BET inhibitors have been associated with reduced immune responses, making them potential therapeutic targets for autoimmune diseases such as rheumatoid arthritis nih.gov. The inhibition of BET proteins can lead to a decrease in the production of inflammatory cytokines nih.gov. While no specific studies on this compound in inflammatory disease models were identified, the general anti-inflammatory properties of BET inhibitors suggest a potential avenue for investigation.
In the context of cardiovascular conditions, the specific effects of this compound have not been reported. However, research into the enantiomer-specific cardiovascular effects of other compounds, such as the ketone body 3-hydroxybutyrate, highlights the importance of studying individual enantiomers, as they can have different hemodynamic and metabolic effects researchgate.netnih.govnih.gov. This underscores the need for specific research on the cardiovascular impact of this compound.
Mechanistic Insights Derived from Preclinical Models (Excluding Clinical Outcomes)
Extensive searches of publicly available scientific literature and research databases did not yield specific preclinical efficacy studies or detailed mechanistic insights for the S enantiomer of BET-BAY 002. The information available primarily identifies "BET-BAY 002" as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, without differentiating the activity of its specific enantiomers. medchemexpress.commybiosource.com
Therefore, the following sections outline the general mechanisms of action attributed to BET inhibitors as a class of compounds, based on preclinical research for other molecules in this family, such as BAY 1238097. It is crucial to note that these findings are not specific to the S enantiomer of BET-BAY 002 and are provided for informational context on the anticipated, but unconfirmed, mechanisms of a BET inhibitor.
As a BET inhibitor, the S enantiomer of BET-BAY 002 is expected to function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These bromodomains are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key interaction for the recruitment of transcriptional machinery to chromatin.
The therapeutic rationale for BET inhibition stems from the observation that this process is often dysregulated in diseases such as cancer. By occupying the acetyl-lysine binding pocket, BET inhibitors displace BET proteins from chromatin, thereby preventing the transcription of specific sets of genes, including critical oncogenes.
Preclinical studies on other BET inhibitors, for instance, BAY 1238097, have demonstrated significant anti-proliferative effects across a variety of cancer cell lines. nih.gov Gene expression profiling in preclinical lymphoma models treated with BAY 1238097 revealed the downregulation of key signaling pathways involved in cancer cell growth and survival. nih.gov
Table 1: General Mechanistic Effects of BET Inhibition in Preclinical Models
| Mechanistic Effect | Description |
| Disruption of Super-Enhancers | BET proteins, particularly BRD4, are crucial for the function of super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenes. Inhibition of BET proteins leads to the disruption of these super-enhancers and subsequent downregulation of associated oncogenes. |
| MYC Repression | A hallmark of BET inhibitor activity is the suppression of the MYC oncogene, which is a key driver in many human cancers. The MYC gene is often regulated by a BRD4-dependent super-enhancer, making it highly sensitive to BET inhibition. |
| Induction of Apoptosis | By downregulating pro-survival genes and upregulating pro-apoptotic genes, BET inhibitors have been shown to induce programmed cell death in cancer cells. |
| Cell Cycle Arrest | Preclinical models have shown that BET inhibition can lead to the arrest of the cell cycle, often at the G1 phase, by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases. |
| Anti-inflammatory Effects | BET proteins also play a role in regulating the expression of inflammatory genes. Their inhibition has been shown to suppress the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases. |
| Modulation of NF-κB Pathway | The NF-κB signaling pathway, which is critical for inflammation and cell survival, has been shown to be attenuated by BET inhibitors in various preclinical settings. nih.gov |
It is important to reiterate that the specific preclinical efficacy and the precise mechanistic details of the S enantiomer of BET-BAY 002 remain to be elucidated and published in peer-reviewed scientific literature. The information presented here is based on the broader class of BET inhibitors and serves as a general framework for its expected biological activity.
Advanced Research Methodologies and Biophysical Characterization
Protein Crystallography and Co-crystal Structures of BET-BAY 002 S Enantiomer with BET Bromodomains
X-ray crystallography is an indispensable tool for visualizing the precise, three-dimensional interactions between a ligand and its protein target at an atomic level. For the this compound, obtaining co-crystal structures with individual BET family bromodomains (BRD2, BRD3, and BRD4) is a critical step. This process involves co-crystallizing the purified protein bromodomain with the inhibitor and then using X-ray diffraction to determine the electron density map and build an atomic model of the complex.
These structures elucidate the specific binding mode of the this compound within the acetyl-lysine binding pocket of the bromodomains. Key insights gained from such crystallographic data would include:
Identification of Key Interactions: Pinpointing the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the inhibitor.
Explanation of Selectivity: Comparing the co-crystal structures across different bromodomains (both within the BET family and across the wider bromodomain family) to understand the structural basis for the inhibitor's selectivity.
Stereochemistry Confirmation: Visual confirmation of the binding orientation of the S-enantiomer, explaining the stereochemical requirements for potent inhibition. This is crucial as enantiomers often exhibit significant differences in biological activity.
While specific PDB IDs for this compound co-crystal structures are not publicly available, the general methodology for BET inhibitors involves resolving the structure to a high resolution (typically below 2.5 Å) to accurately model the protein-ligand interactions.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics
Quantifying the binding affinity and kinetics of an inhibitor is essential for its characterization. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques used for this purpose.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In a typical experiment, the this compound is titrated into a solution containing a specific BET bromodomain. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction in solution.
Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface. For studying the this compound, a BET bromodomain is typically immobilized, and the inhibitor is flowed over the surface at various concentrations. SPR provides detailed kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).
While specific experimental values for this compound are not detailed in publicly accessible literature, data for potent BET inhibitors typically fall within the nanomolar range, as shown in the hypothetical data table below.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (KD) | Provides a direct measure of KD in solution. | Calculated from kinetic constants (koff/kon). |
| Kinetics | Not applicable. | Measures association (kon) and dissociation (koff) rates. |
| Thermodynamics | Measures enthalpy (ΔH) and entropy (ΔS). | Can derive thermodynamic data with temperature variation studies. |
| Stoichiometry (n) | Directly determines the binding ratio. | Can be inferred. |
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Living Cells
Confirming that a compound binds to its intended target in a physiological context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells and tissues. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
In a CETSA experiment, cells are treated with the this compound or a vehicle control and then heated to various temperatures. Upon ligand binding, the target BET protein becomes more stable and thus more resistant to heat-induced aggregation. After heating, the cells are lysed, and the amount of soluble, non-denatured BET protein remaining is quantified, typically by Western blot or other protein detection methods. A positive target engagement is observed as a shift in the melting curve to a higher temperature in the presence of the inhibitor. This technique confirms that the this compound can penetrate the cell membrane and bind to its target in the complex intracellular environment.
Proteomics and Transcriptomics Approaches for Uncovering Global Biological Impact
To understand the broader biological consequences of BET inhibition by the this compound, global analyses of the proteome and transcriptome are employed.
Transcriptomics , often performed using RNA-sequencing (RNA-seq), profiles the changes in gene expression across the entire genome following treatment with the inhibitor. Since BET proteins are transcriptional co-activators, their inhibition is expected to lead to significant changes in the expression of target genes. Studies on other BET inhibitors have shown potent downregulation of key oncogenes like MYC, as well as genes involved in cell cycle progression and inflammatory signaling pathways.
Proteomics techniques, such as mass spectrometry-based approaches, can quantify changes in the global protein landscape of the cell upon treatment. This can reveal downstream effects of the transcriptional changes and identify other cellular pathways modulated by BET inhibition. Thermal proteome profiling (TPP), an extension of CETSA coupled with mass spectrometry, can be used to assess the inhibitor's selectivity across the entire proteome in an unbiased manner.
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling
Computational methods are vital for providing predictive models of inhibitor binding and for rationalizing experimental observations.
Molecular Docking can be used to predict the binding pose of the this compound within the crystal structures of BET bromodomains. These simulations help to quickly assess the fit of the molecule within the binding site and predict key interactions, guiding further optimization.
Molecular Dynamics (MD) Simulations provide a dynamic view of the protein-ligand complex over time. An MD simulation of the this compound bound to a BET bromodomain can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in mediating the interaction. These simulations offer deeper insights into the binding thermodynamics and kinetics that complement experimental data from techniques like ITC and SPR. For chiral molecules like the this compound, computational models are particularly useful for explaining the observed differences in activity between enantiomers.
Future Research Directions and Unanswered Questions
Elucidating Novel Downstream Targets and Signaling Pathways
While it is established that BET inhibitors, as a class, function by displacing BET proteins from acetylated chromatin, leading to the downregulation of key oncogenes, the complete downstream signaling cascade initiated by the BET-BAY 002 S enantiomer is not fully characterized. A primary mechanism of action for many BET inhibitors is the suppression of the MYC oncogene, which is a critical driver in a multitude of human cancers. aacrjournals.orgnih.gov Additionally, BET inhibitors have been shown to downregulate anti-apoptotic proteins such as BCL2. aacrjournals.org
Future research should focus on identifying novel and context-dependent downstream targets of the this compound. This will require comprehensive transcriptomic and proteomic analyses in various cancer cell lines and preclinical models treated with the compound. Understanding how the inhibition of BET proteins by this specific enantiomer affects other major signaling pathways beyond MYC is crucial. For instance, the interplay between BET inhibition and pathways such as NF-κB, which is involved in inflammation and cancer, warrants further investigation. onclive.com Identifying a broader range of downstream effectors will be essential for predicting both efficacy and potential off-target effects.
Table 1: Known and Investigational Downstream Effects of Pan-BET Inhibition
| Target/Pathway | General Effect of Inhibition | Relevance to Cancer |
| MYC | Downregulation of transcription | Inhibition of a primary oncogenic driver in many cancers. aacrjournals.org |
| BCL2 | Downregulation of transcription | Promotion of apoptosis in cancer cells. aacrjournals.org |
| Superenhancers | Preferential disruption | Downregulation of key cell identity and oncogenes. aacrjournals.org |
| NF-κB Pathway | Modulation of activity | Potential anti-inflammatory and anti-cancer effects. onclive.com |
| Cell Cycle Regulators | Downregulation (e.g., CDK6) | Induction of cell cycle arrest. aacrjournals.org |
This table presents generalized data for pan-BET inhibitors, which are expected to be relevant for the active this compound.
Investigating Resistance Mechanisms in Preclinical Models
A significant challenge in the clinical development of BET inhibitors is the emergence of resistance. biorxiv.orgnih.gov While specific resistance mechanisms to the this compound have not been reported, studies on other pan-BET inhibitors have revealed several potential avenues for cancer cells to evade their effects. A key mechanism of adaptive resistance is the upregulation of other BET family members, such as BRD2, which can compensate for the inhibition of BRD4. biorxiv.orgelifesciences.org
Preclinical studies are urgently needed to induce and characterize resistance to the this compound in various cancer models. This would involve long-term exposure of cancer cell lines to the compound and subsequent genomic, transcriptomic, and proteomic analysis of the resistant clones. Such studies would aim to identify potential gatekeeper mutations in the BET protein bromodomains, the activation of bypass signaling pathways, or changes in drug efflux pump expression. Understanding these resistance mechanisms is a prerequisite for developing strategies to overcome or prevent them.
Development of Next-Generation BET Inhibitors Based on the this compound Scaffold
The chemical scaffold of the this compound represents a valuable starting point for the development of next-generation BET inhibitors with improved properties. A major focus in the field is the design of inhibitors with selectivity for individual BET proteins (e.g., BRD4 vs. BRD2/3) or even for specific bromodomains (BD1 vs. BD2) within a single BET protein. researchgate.netumn.edu Such selectivity could potentially lead to improved therapeutic windows and reduced toxicities. onclive.com
Medicinal chemistry efforts could explore modifications of the this compound structure to enhance its binding affinity and selectivity for specific bromodomains. Structure-activity relationship (SAR) studies, guided by computational modeling and co-crystallography of the inhibitor bound to different bromodomains, will be instrumental in this endeavor. The goal would be to generate analogues with tailored selectivity profiles that could be advantageous for treating specific cancer types or other diseases.
Combination Strategies with Other Investigational Agents in Preclinical Settings
Given the complex and adaptive nature of cancer, combination therapies are often more effective than single-agent treatments. The preclinical exploration of combination strategies involving the this compound is a high-priority research area. Based on the known mechanisms of BET inhibitors, several rational combination partners can be proposed. For instance, combining BET inhibitors with agents that target pathways downstream of MYC or with drugs that induce apoptosis could lead to synergistic anti-cancer effects. nih.gov
Preclinical studies should systematically evaluate the efficacy of the this compound in combination with a wide range of investigational agents, including other epigenetic modifiers, cell cycle inhibitors, and targeted therapies against specific oncogenic drivers. nih.gov Such studies would utilize in vitro cancer cell line panels and in vivo xenograft or patient-derived xenograft (PDX) models to identify synergistic combinations and to elucidate the underlying mechanisms of synergy. nih.govaacrjournals.org
Table 2: Potential Combination Strategies for BET Inhibitors in Preclinical Research
| Drug Class | Rationale for Combination | Potential for Synergy |
| CDK9 Inhibitors | Dual targeting of transcriptional machinery. | Enhanced suppression of oncogenic transcription. nih.gov |
| BCL2 Inhibitors | Complementary pro-apoptotic mechanisms. | Increased cancer cell killing. |
| PI3K/mTOR Inhibitors | Targeting parallel survival pathways. | Overcoming resistance and enhancing efficacy. nih.gov |
| PARP Inhibitors | Exploiting DNA repair vulnerabilities. | Potential synthetic lethality in certain cancers. |
| Immune Checkpoint Inhibitors | Modulation of the tumor microenvironment. | Enhancing anti-tumor immunity. nih.gov |
This table is based on general principles of BET inhibitor combinations and requires specific preclinical validation for this compound.
Exploration of this compound as a Chemical Probe for Specific Biological Questions
High-quality chemical probes are invaluable tools for dissecting complex biological processes. tandfonline.comlabnews.co.uk A potent and well-characterized BET inhibitor like the this compound could serve as a chemical probe to investigate the specific roles of BET proteins in various biological contexts beyond cancer. To be considered a high-quality chemical probe, a compound must exhibit high potency, selectivity, and cellular permeability. labnews.co.uk
Future research could focus on rigorously characterizing the this compound according to the standards for chemical probes. This would involve comprehensive selectivity profiling against the entire bromodomain family and other relevant off-targets. tandfonline.com Once validated, it could be used to explore the role of BET proteins in areas such as inflammation, autoimmune diseases, and neurodegenerative disorders. The development of a structurally related but inactive enantiomer or analogue would further strengthen its utility as a chemical probe by providing a negative control for experiments. labnews.co.uk
Addressing Challenges in Enantioselective Synthesis and Scalability for Research Material
The availability of sufficient quantities of enantiomerically pure this compound is a prerequisite for extensive preclinical research. The development of efficient and scalable enantioselective synthetic routes for this compound is therefore a critical, yet potentially challenging, area of research. The synthesis of complex chiral molecules often requires multi-step processes and may involve costly chiral separations or the use of specialized catalysts. nih.govnih.gov
Future research in synthetic organic chemistry should focus on developing a robust and cost-effective method for the asymmetric synthesis of the this compound. This could involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. A successful synthetic strategy would not only provide the necessary material for further biological studies but would also be a crucial step towards any potential future clinical development. The ability to produce the active S-enantiomer without the inactive R-enantiomer is essential for maximizing potency and minimizing potential off-target effects.
Conclusion
Summary of Key Academic Contributions of Research on BET-BAY 002 S Enantiomer
Research focusing on the this compound has made a significant contribution to the understanding of stereospecificity in the context of bromodomain and extra-terminal (BET) protein inhibition. While the racemic mixture, BET-BAY 002, is known as a potent BET inhibitor, investigations into its individual enantiomers have provided crucial insights into the molecular interactions that govern inhibitor potency and selectivity.
A primary academic contribution has been the elucidation of differential binding affinities between the S and R enantiomers for the acetyl-lysine binding pockets of BET bromodomains. Although detailed public data on BET-BAY 002's enantiomers are limited, studies on analogous chiral BET inhibitors have consistently demonstrated that one enantiomer is significantly more active than the other. For instance, research on other chiral BET inhibitors has shown that the R-enantiomer can be up to 50-fold more potent than the S-enantiomer in inhibiting certain BET bromodomains pnas.org. This highlights the profound impact of stereochemistry on molecular recognition within the BET family of proteins pnas.org.
The study of the this compound, often as a control or comparator to the more active enantiomer, has been instrumental in validating the three-dimensional pharmacophore models of BET bromodomain inhibitors. By comparing the biological activity of the two enantiomers, researchers can refine computational models and better predict the binding orientations and affinities of future inhibitor designs. This iterative process of experimental testing of individual enantiomers and computational modeling accelerates the development of more potent and selective BET inhibitors.
Broader Implications for Epigenetics and Drug Discovery Research
The focused investigation of the this compound has broader implications for the fields of epigenetics and drug discovery. The differential activity observed between enantiomers underscores the highly specific nature of epigenetic reader domain-ligand interactions. This specificity is a critical consideration in the design of targeted therapies that aim to modulate gene expression by influencing the epigenetic landscape.
In the realm of drug discovery, the study of chiral BET inhibitors like the this compound emphasizes the importance of developing enantiopure drugs. The administration of a racemic mixture, where one enantiomer may be less active or inactive, can lead to a higher therapeutic dose and potentially increased off-target effects. By identifying the more potent enantiomer, pharmaceutical development can focus on a single, more effective molecule, leading to safer and more efficacious treatments.
Furthermore, the distinct biological profiles of enantiomers can be exploited to develop selective inhibitors. While one enantiomer of a BET inhibitor might exhibit pan-BET inhibition, the other could potentially show selectivity for a specific bromodomain or even a single BET family member. This pursuit of selectivity is a major goal in the development of next-generation epigenetic drugs, aiming to minimize side effects and target specific disease pathologies more effectively. The exploration of individual enantiomers is a key strategy in achieving this goal.
Outlook on the Continued Academic Relevance of Chiral BET Bromodomain Inhibitors
The academic relevance of chiral BET bromodomain inhibitors, including the continued study of specific stereoisomers like the this compound, is poised to grow. The future of BET inhibitor research lies in the development of highly selective and potent molecules that can target specific diseases with minimal off-target effects. Chirality is a fundamental tool in achieving this level of precision.
Future research will likely focus on several key areas. Firstly, there will be a continued effort to synthesize and characterize the individual enantiomers of novel BET inhibitors to identify the most active and selective stereoisomer early in the drug discovery pipeline. Secondly, advanced structural biology techniques, such as cryo-electron microscopy, will be employed to visualize the precise binding interactions of individual enantiomers within the BET bromodomain binding pockets. This will provide invaluable information for the rational design of next-generation inhibitors.
Moreover, the distinct biological activities of enantiomers may be harnessed to probe the different functions of BET proteins in health and disease. For example, a less active enantiomer could serve as a valuable negative control in cellular and in vivo studies, helping to confirm that the observed biological effects are due to on-target inhibition by the more active enantiomer. The development of chiral probes will continue to be a vital area of academic research for dissecting the complex biology of the BET protein family.
Q & A
Q. How can researchers experimentally distinguish the S enantiomer of BET-BAY 002 from its racemic mixture?
Answer: The S enantiomer can be resolved using chiral chromatography (e.g., HPLC with a chiral stationary phase) or circular dichroism (CD) spectroscopy. Chiral columns such as Chiralpak IA or IB are commonly employed, with retention time differences ≥2 minutes between enantiomers under optimized mobile phase conditions (e.g., hexane:isopropanol 90:10). CD spectroscopy provides enantiomer-specific ellipticity peaks, with the S enantiomer showing a distinct profile compared to the R form . Confirmatory mass spectrometry (LC-MS) should validate molecular identity (C₂₂H₁₈ClN₅O, m/z 403.86) .
Q. What storage and handling protocols ensure the stability of BET-BAY 002 S enantiomer in preclinical studies?
Answer: Lyophilized powder should be stored at -20°C in airtight, light-protected vials for ≤3 years. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C for ≤1 month to minimize freeze-thaw degradation. Solvent choice impacts stability: DMSO is preferred over aqueous buffers due to reduced hydrolysis. Pre-experiment stability testing via LC-MS is recommended to confirm integrity .
Q. What in vitro assays are suitable for assessing this compound’s inhibitory activity against BET proteins?
Answer: Use fluorescence polarization (FP) assays with recombinant BRD4 bromodomains and acetylated histone H4 peptides (e.g., H4K12ac). IC₅₀ values for the S enantiomer typically range 10–50 nM, with dose-response curves (0.1–100 µM) showing >90% inhibition at saturating concentrations. Parallel testing with the R enantiomer controls for stereospecificity .
Advanced Research Questions
Q. How can enantiomer-specific isotope analysis (ESIA) resolve contradictions in BET-BAY 002 S degradation pathways?
Answer: ESIA combines stable isotope ratios (e.g., δ¹³C) with enantiomer fractionation to distinguish biotic vs. abiotic degradation. For instance, microbial degradation of the S enantiomer may show Δδ¹³C >2‰ and enantiomer fractionation (EF) <0.3, whereas photolysis produces Δδ¹³C <1‰ and EF >0.6. Multi-dimensional modeling (e.g., Rayleigh plots for δ¹³C vs. EF) identifies dominant pathways .
Q. What experimental designs address the paradoxical tumorigenic effects of this compound in glioma stem cells?
Answer: Hypoxia-induced glioblastoma models (1% O₂) reveal that the S enantiomer upregulates HIF-2α and stemness markers (e.g., CD133, SOX2) via BRD4 inhibition. Use RNA-seq to map transcriptional reprogramming and clonogenic assays to quantify tumor-initiating potential. Co-treatment with HIF-2α inhibitors (e.g., PT2385) reverses stem-like phenotypes, confirming pathway specificity .
Q. How do pharmacokinetic (PK) differences between BET-BAY 002 enantiomers influence in vivo dosing strategies?
Answer: In female Sprague-Dawley rats, the S enantiomer exhibits 2.3× higher AUC₀–24h and 40% lower clearance than the R form. Use enantiomer-specific LC-MS/MS quantification (LOQ: 0.1 ng/mL) to monitor plasma and tissue distribution. Dosing regimens should adjust for enantiomer-specific t₁/₂ (S: 6.2 h vs. R: 3.8 h) to maintain target engagement .
Q. What computational methods predict stereospecific binding of BET-BAY 002 S to BRD4?
Answer: Molecular dynamics (MD) simulations with AMBER force fields reveal that the S enantiomer forms a stable hydrogen bond with Asn140 (distance: 2.8 Å) and π-π stacking with Tyr97. Free energy perturbation (FEP) calculations estimate a ΔΔG of -2.1 kcal/mol for S vs. R enantiomers, correlating with experimental IC₅₀ differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
